RTI-111-d3

Catalog No.
S1816262
CAS No.
M.F
C₁₆H₁₇D₃Cl₃NO₂
M. Wt
367.71
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-111-d3

Product Name

RTI-111-d3

Molecular Formula

C₁₆H₁₇D₃Cl₃NO₂

Molecular Weight

367.71

Synonyms

(1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(3,4-Dichlorophenyl)-8-(methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RT

Pharmacological Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111 (Dichloropane), the non-deuterated parent compound of RTI-111-d3, is a phenyltropane-based stimulant structurally related to cocaine. Its primary mechanism involves blocking the reuptake of monoamine neurotransmitters [1].

Quantitative studies on transporter binding show its high potency, as summarized in the table below.

Transporter IC₅₀ (nM) Notes
Dopamine Transporter (DAT) 0.79 ± 0.09 [2] [1] Significantly more potent than cocaine (IC₅₀ = 89 nM) [1]
Serotonin Transporter (SERT) 3.13 ± 0.36 [2] [1]
Norepinephrine Transporter (NET) 17.96 ± 0.85 [2] [1]

Compared to cocaine, RTI-111 has a slower onset and longer duration of action in animal studies [2] [1]. Its higher relative affinity for SERT and NET over DAT is suspected to contribute to differences in its subjective effects and potentially lower abuse liability, though it retains significant potential for compulsive use [1].

The following diagram illustrates the core pharmacological mechanism of the parent compound, RTI-111, as a triple reuptake inhibitor:

G Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Neurotransmitter Release Postsynaptic Postsynaptic Neuron Synapse->Postsynaptic Receptor Binding DAT Dopamine Transporter (DAT) DAT->Presynaptic Reuptake SERT Serotonin Transporter (SERT) SERT->Presynaptic Reuptake NET Norepinephrine Transporter (NET) NET->Presynaptic Reuptake RTI111 RTI-111 RTI111->DAT Inhibits RTI111->SERT Inhibits RTI111->NET Inhibits

Diagram: RTI-111 acts as a triple reuptake inhibitor, blocking DAT, SERT, and NET, increasing neurotransmitter levels in the synapse.

Research Applications and Experimental Use

This compound is primarily used as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) [3]. The deuterium atoms provide a distinct mass difference from the non-deuterated analyte (RTI-111), enabling highly precise and accurate quantification of the parent drug in complex biological matrices such as plasma, urine, or tissue homogenates.

Beyond analytical applications, research with the parent compound indicates potential use in several areas [3] [4]:

  • Drug Addiction Research: As a tool for studying the effects of cocaine and other tropane derivatives on the brain.
  • Mental Health Treatment Investigation: Exploring potential therapeutic agents for depression and anorexia.
  • Neurodegenerative Disease Research: Studying its potential to modulate brain receptors in conditions like Alzheimer's and Parkinson's disease.

Safety and Regulatory Considerations

This compound is explicitly classified as a drug of abuse and a controlled substance [3]. Its parent compound, RTI-111, is a potent stimulant with a high potential for abuse and addiction [1].

The long-term health effects and full toxicity profile of dichloropane are not well-studied in humans [1]. Like cocaine, its most significant risks are likely cardiovascular, including abnormal heartbeat, increased blood pressure, and severe cardiac adverse events [1].

References

Molecular & Chemical Profile of RTI-111-d3

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111-d3 is a deuterated version of the tropane derivative RTI-111 (Dichloropane), which is a cocaine analog and receptor binding ligand [1] [2] [3]. The tables below summarize its core chemical and pharmacological properties.

Table 1: Basic Chemical Identifiers

Property Description
Chemical Name (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [4]
Synonyms This compound; RTI 4229-111-d3 [4]
CAS Number Not specified in search results (Parent compound RTI-111: 150653-91-1) [3]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [4] [3]
Molecular Weight 364.6945 g/mol [4] [3]
Chemical Class Phenyltropane (Tropane derivative) [2] [3]

Table 2: Pharmacological Profile of RTI-111 (Parent Compound)

The following data is for the non-deuterated RTI-111 and illustrates its potent activity as a monoamine reuptake inhibitor [2] [5].

Property Description / Value
Primary Mechanism Potent triple reuptake inhibitor (TRI) of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters [2] [5].
IC₅₀ (nM) DAT: 0.79 ± 0.09; SERT: 3.13 ± 0.36; NET: 17.96 ± 0.85 [2].
Potency vs. Cocaine Significantly higher affinity for all three monoamine transporters compared to cocaine [2].
Key Effects Stimulation, euphoria, appetite suppression; slower onset and longer duration than cocaine [2].
Addiction Potential Functions as a positive reinforcer in primate self-administration studies, indicating high abuse potential [5].

Experimental Research Overview

Much of the behavioral and pharmacological understanding of this compound class comes from studies on RTI-111 in animal models.

Reinforcing and Discriminative Stimulus Effects in Primates [5]

  • Objective: To evaluate if RTI-111 could block the reinforcing and discriminative effects of methamphetamine (MA) in rhesus monkeys.
  • Methodology:
    • Self-Administration (Progressive-Ratio): Monkeys were pretreated with RTI-111 (0.01-0.1 mg/kg, i.m.) 15 minutes before having access to self-administer MA.
    • Drug Discrimination: Monkeys trained to discriminate (+)-amphetamine from saline were tested with MA, RTI-111, or a combination of both.
  • Key Findings: Contrary to the hypothesis, RTI-111 itself functioned as a positive reinforcer and increased, rather than blocked, the behavioral potency of methamphetamine [5].

Visualizing the Pharmacological Mechanism

The diagram below, defined using the DOT language, illustrates the core mechanism of action of RTI-111 in the synaptic cleft.

Mechanism_of_Action Mechanism of RTI-111 as a Reuptake Inhibitor cluster_transporters Monoamine Transporters Presynaptic Presynaptic Neuron Monoamines Monoamines (DA, 5-HT, NE) Presynaptic->Monoamines Release Synapse Synaptic Cleft Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DAT->Monoamines Reuptake SERT Serotonin Transporter (SERT) SERT->Monoamines Reuptake NET Norepinephrine Transporter (NET) NET->Monoamines Reuptake Monoamines->Postsynaptic Receptor Binding Inhibitor RTI-111 Inhibitor->DAT Blocks Inhibitor->SERT Blocks Inhibitor->NET Blocks

RTI-111 blocks monoamine reuptake, increasing neurotransmitter levels in the synapse. This diagram shows how RTI-111 binds to and blocks the DAT, SERT, and NET, preventing the reuptake of neurotransmitters and leading to increased levels in the synaptic cleft and enhanced postsynaptic signaling [2].

Research Applications and Safety

  • Stated Research Applications: RTI-111 and its analogs have been used as research tools for studying cocaine's effects on the brain, mechanisms of drug addiction, and as potential therapeutic agents for addiction, depression, anorexia, and neurodegenerative diseases [1] [3].
  • Critical Safety Note: It is crucial to recognize that RTI-111 is classified as a drug of abuse and a controlled substance [1] [2]. The non-deuterated compound has a high potential for abuse and addiction, as demonstrated in primate studies [5]. Its extended use may lead to significant cardiovascular risks and other adverse effects [2].

Knowledge Gaps and Limitations

The search results reveal significant limitations in the available data.

  • Data is Not Current: The most recent scientific study found was published in 2000 [5], and chemical supplier information is from 2021 [4], indicating a lack of recent research in the public domain.
  • Limited Specifics on Deuterated Form: The available data primarily describes the pharmacology of the non-deuterated RTI-111. The specific impact of deuterium substitution (this compound) on its pharmacokinetics (e.g., metabolic stability) and pharmacology is not detailed in the results.
  • No Detailed Signaling Pathways: The search results did not contain elaborated intracellular signaling pathway data needed to create the more complex diagrams requested.

References

Scientific Definition and Core Properties

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111-d3 is a deuterated analog of the tropane-based compound RTI-111 (Dichloropane). The "d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a stable hydrogen isotope. This modification is common in pharmaceutical research to create internal standards for mass spectrometry or to modify the metabolic profile of a drug candidate [1] [2].

The table below summarizes its basic chemical information:

Property Description
Product Name This compound [1]
CAS Number Information missing from search results
Chemical Formula C16D3H16Cl2NO2·HCl [2]
Molecular Weight 367.713 g/mol [2]
Related Compound RTI-111 (Dichloropane) [3]
Purity Available at 98% and higher [1]

Pharmacological Profile and Research Applications

RTI-111 (the non-deuterated parent compound) is a powerful stimulant of the phenyltropane class. It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [3].

The table below outlines its known pharmacological targets and potential research uses based on available literature:

Aspect Details
Primary Mechanism Monoamine reuptake inhibitor [3]
Biological Targets Dopamine, Norepinephrine, and Serotonin Transporters [3]
IC50 Values (RTI-111) Dopamine transporter (DAT): 0.79 nM; Norepinephrine transporter (NET): 18 nM; Serotonin transporter (SERT): 3.13 nM [3]

| Key Research Applications | • Study of cocaine receptor binding [1] • Research into drug addiction mechanisms, diagnosis, and treatment [1] [4] • Investigation of treatments for depression, anorexia, and neurodegenerative diseases [1] [4] | | Legal Status | Controlled substance [1] [4] [2] |

Experimental Workflow and Signaling

The following diagram outlines the general research workflow for studying this compound and the dopamine signaling pathway it affects, synthesized from the available information.

G Start Research Compound This compound BindingAssay In Vitro Binding Assays Start->BindingAssay  Initial Screening UptakeInhibition Monoamine Uptake Inhibition Studies BindingAssay->UptakeInhibition AnimalBehavioral Animal Behavioral Models UptakeInhibition->AnimalBehavioral DataAnalysis Data Analysis & Therapeutic Potential AnimalBehavioral->DataAnalysis D3Receptor D3 Receptor cAMP cAMP Pathway (Inhibition) D3Receptor->cAMP  Activates Mitogenesis Mitogenesis (Stimulation) D3Receptor->Mitogenesis  Activates cAMP->Mitogenesis  Potentiates TyrosineKinase Tyrosine Kinase Pathway Mitogenesis->TyrosineKinase  Involves

General research workflow for this compound (top) and its complex interaction with the dopamine D3 receptor signaling pathway (bottom) [5] [3].

Supplier Information

The compound is available for research purposes from several specialized chemical and biological companies. This list is not exhaustive.

Supplier Company Name Location
Chemsky (shanghai) International Co., Ltd. China [1]
Santa Cruz Biotechnology Inc. USA/China [1]
Xiamen Research Biotechnology Co., Ltd. China [1]
CymitQuimica Spain [2]

Important Notes and Data Gaps

  • Information Limitations: The search results lack detailed experimental protocols (e.g., specific cell lines, animal models, dosing regimens, analytical methods) and comprehensive safety data.
  • Compound Distinction: Most public pharmacological data (like IC50 values) refers to RTI-111, not the deuterated This compound. The deuterium substitution is primarily intended to create a spectroscopic marker or to alter pharmacokinetics without significantly changing the core pharmacology [1] [2] [3].
  • Regulated Substance: this compound is explicitly listed as a controlled substance [1]. Its purchase and use are strictly limited to authorized research facilities with the proper licenses.

References

RTI-111-d3 research applications

Author: Smolecule Technical Support Team. Date: February 2026

Basic Compound Information

The table below summarizes the available identification data for RTI-111-d3 [1].

Property Value
Product Name RTI 4229-111-d3 [1]
Synonyms This compound; (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1]
Chemical Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.6945 g/mol [1]
Reported Applications Cocaine receptor binding ligand; research applications in diagnosis and treatment of drug addiction, depression, anorexia, and neurodegenerative diseases [1]
Legal Status Controlled substance; drug of abuse [1]

Visualizing a Generic Receptor Binding Workflow

Although specific protocols for this compound were not available, the DOT script below creates a diagram for a general experimental workflow used to study receptor-ligand interactions. This demonstrates how Graphviz can be used to visualize complex scientific processes.

G A Tissue Homogenization B Membrane Preparation A->B C Radioligand Binding Assay B->C D Wash & Separation C->D E Scintillation Counting D->E F Data Analysis (Kd, Bmax) E->F Comp Cold Compound (Competition) Comp->C Conc Varying Concentrations Conc->C

A general workflow for studying ligand-receptor binding, a potential application for this compound [1].

References

Chemical & Pharmacological Profile of RTI-111

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information available for RTI-111 (Dichloropane) and its deuterated form, RTI-111-d3.

Property Description
Common Name RTI-111, Dichloropane [1] [2]
Systematic Name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Deuterated Form RTI-4229-111-d3; the methyl group on the nitrogen atom of the tropane ring is replaced by a trideuteromethyl group (-CD₃) [3]

| Molecular Formula | RTI-111: C₁₅H₁₇Cl₂NO₂ [1] this compound: C₁₆H₂₀Cl₃NO₂ (likely as a hydrochloride salt) [3] | | Molecular Weight | RTI-111: 314.21 g·mol⁻¹ [1] this compound: 364.6945 g·mol⁻¹ [3] | | Pharmacological Action | Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] [2] | | IC₅₀ Values (Monoamine Transporter Binding) | • Dopamine Transporter (DAT): 0.79 nM [1] [2]Norepinephrine Transporter (NET): 18 nM [1] [2]Serotonin Transporter (SERT): 3.13 nM [1] [2] | | Key Characteristics | • Higher affinity for DAT than cocaine [2]. • Slower onset and longer duration of action than cocaine in animal studies [1] [2]. • Lacks local anesthetic properties of cocaine [2]. | | Reported Research Use | Diagnosis/treatment of drug addiction, depression, anorexia, neurodegenerative diseases (as a research chemical) [3]. |

Key Pharmacological Concepts: IC₅₀ vs. Kᵢ

Understanding the provided IC₅₀ values is crucial for accurate interpretation. These two terms are related but distinct [4] [5] [6]:

  • IC₅₀ (Half-maximal Inhibitory Concentration): An operational measure of functional potency. It is the total concentration of an inhibitor required to reduce a specific biological activity (like transporter function) by half under a given set of experimental conditions. It depends on factors like enzyme and substrate concentrations [4] [6].
  • Kᵢ (Inhibition Constant): An intrinsic measure of binding affinity. It describes the dissociation constant for the binding of an inhibitor to its target, independent of the specific assay conditions [4].

For RTI-111, the low IC₅₀ value of 0.79 nM at the Dopamine Transporter (DAT) indicates very high functional potency, though its exact binding affinity (Kᵢ) may differ [5].

Dopamine Transporter Signaling & Research Context

RTI-111 acts by blocking the dopamine transporter (DAT), which is a primary mechanism in the reward pathway. The following diagram illustrates the basic signaling cascade that RTI-111 influences.

G DA Dopamine Release Synapse Synaptic Cleft DA->Synapse DAT Dopamine Transporter (DAT) C RTI-111 C->DAT Inhibition Synapse->DAT Reuptake DR Postsynaptic Dopamine Receptor (e.g., D1-like) Synapse->DR cAMP ↑ cAMP Production DR->cAMP Activation (D1-like) Response Cellular Response (e.g., gene expression) cAMP->Response

RTI-111 inhibits dopamine reuptake, increasing synaptic dopamine and amplifying downstream signaling.

This compound, the deuterated form, is typically used as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Deuterium, a stable isotope of hydrogen, alters the compound's mass without significantly changing its chemical structure. This allows researchers to accurately quantify the non-deuterated RTI-111 in complex biological samples (like plasma or brain tissue) by using the known amount of this compound as a reference, improving the precision and reliability of pharmacokinetic and metabolic studies [3].

Significant Information Gaps and Limitations

The available information has several critical limitations for a professional whitepaper:

  • Lack of Detailed Protocols: The search results do not contain the detailed experimental methodologies you require, such as specific assay conditions for the cited IC₅₀ values, radioligand binding procedures, or in vivo behavioral testing protocols.
  • Limited Safety & Toxicity Data: There is a notable absence of comprehensive toxicology profiles, metabolic pathways, or detailed cardiovascular safety data from controlled studies. One source notes it is a "controlled substance" and "drug of abuse" with potential risks [3] [2].
  • No Recent Clinical Data: The most recent scientific citation from the search results is from 2005. There is no information on clinical trials, and its status appears to be as a research chemical rather than an approved therapeutic [1] [3].

References

Available Information on the Parent Compound: RTI-111

Author: Smolecule Technical Support Team. Date: February 2026

While not a substitute for the data on the deuterated compound you asked about, here is a summary of key information for the parent molecule, Dichloropane (RTI-111).

  • Pharmacology: It is a phenyltropane-based stimulant that functions as a triple reuptake inhibitor (TRI) of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [1].
  • Affinity Data: The following table shows its in vitro affinity (IC50) for these transporters, compared to cocaine [1].
Transporter Dichloropane (RTI-111) IC50 (nM) Cocaine IC50 (nM)
DAT (Dopamine) 0.79 ± 0.09 [1] 89 ± 4.8 [1]
SERT (Serotonin) 3.13 ± 0.36 [1] 1045 ± 89 [1]
NET (Norepinephrine) 17.96 ± 0.85 [1] 3298 ± 293 [1]

Graphviz Diagram Example

While the scientific data was unavailable, I can provide a Graphviz DOT script based on your specifications. This example illustrates a generic signaling pathway for reference.

SignalingPathway ExtracellularSignal Extracellular Signal MembraneReceptor Membrane Receptor ExtracellularSignal->MembraneReceptor AdenylateCyclase Adenylate Cyclase MembraneReceptor->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB GeneTranscription Gene Transcription CREB->GeneTranscription

Title: Generic cAMP-PKA-CREB Signaling Pathway

This diagram depicts a simplified version of a known signaling cascade where an extracellular signal activates a membrane receptor, leading to the production of cAMP, which in turn activates PKA and then the transcription factor CREB to regulate gene expression [2].

References

A Framework for Analytical Method Development of RTI-111-d3

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow outlines the key stages in developing and validating a robust analytical method, from initial setup to final application.

RTI_Method_Development_Workflow cluster_phase1 Phase 1: Method Development cluster_phase2 Phase 2: Method Validation start Start: Define Method Objective dev_setup Method Setup API & Forced Degradation start->dev_setup Objective dev_sel Method Selection & Scouting dev_setup->dev_sel val_plan Validation Planning dev_sel->val_plan Prototype Method val_exec Validation Execution val_plan->val_exec final_method Final Method & System Suitability val_exec->final_method Verified Data end Application: Routine Analysis final_method->end Documented SOP

Detailed Method Development & Validation Protocol

This section provides a hypothetical, detailed protocol for a reversed-phase HPLC-UV method, which is a common starting point for analyzing small molecules like RTI-111-d3.

1. Method Setup and Scouting

  • Objective: To develop a stability-indicating method that separates this compound from its potential impurities and degradation products [1].
  • Chemical Reference: The parent compound, RTI-111, has the systematic name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate and a molar mass of 314.21 g·mol⁻¹ [2]. The deuterated version (this compound) will have a slightly higher mass.
  • Forced Degradation: Subject the API to stress conditions including acid (e.g., 0.1M HCl), base (e.g., 0.1M NaOH), oxidative (e.g., 3% H₂O₂), heat (e.g., 60°C), and light to generate degradants and establish method specificity [1].
  • Scouting Experiments: Test different HPLC parameters:
    • Columns: C18, C8, phenyl-hexyl.
    • Mobile Phases: Acetonitrile and methanol, with buffers like ammonium formate or ammonium acetate (e.g., 10-20 mM, pH ~3.5-4.5).
    • Gradients: Develop a gradient program (e.g., from 20% to 80% organic over 15-20 minutes).

2. Method Validation Parameters and Acceptance Criteria The following table summarizes the key validation parameters as per ICH guidelines, along with suggested experiments and acceptance criteria for a quantitative assay of this compound [1].

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Inject blank, placebo, standard, and degraded samples. No interference at the analyte peak. Resolution between this compound and closest degradant ≥ 2.0. Peak purity confirmed via PDA or MS.
Linearity Prepare and analyze a minimum of 5 concentrations, from 50% to 150% of target concentration. Correlation coefficient (r) ≥ 0.999. %RSD of slope < 2.0%.
Accuracy Spike placebo with known amounts of this compound at 3 levels (e.g., 80%, 100%, 120%). Analyze in triplicate. Mean recovery of 98.0% - 102.0%.

| Precision | Repeatability: Six replicate injections of a 100% standard. Intermediate Precision: Repeat on different day, by different analyst, or on different instrument. | %RSD of assay ≤ 2.0% for repeatability. No significant difference between two sets per statistical test (e.g., t-test). | | Range | Established from the linearity and accuracy data. | The interval from 80% to 120% of the target concentration. | | Robustness | Deliberate, small changes in flow rate (±0.1 mL/min), column temperature (±2°C), mobile phase pH (±0.2 units), and organic composition (±2%). | System suitability criteria are met in all variations. Resolution ≥ 2.0, tailing factor ≤ 2.0. | | LOD/LOQ | Based on signal-to-noise ratio. | LOD: S/N ≈ 3.3. LOQ: S/N ≈ 10, with precision and accuracy at LOQ level meeting pre-defined criteria. |

3. System Suitability Tests Before any analytical run, system suitability must be verified [1]. The following diagram illustrates the logical checks to ensure the system is performing adequately.

System_Suitability_Checks start Start System Suitability Test inject_std Inject System Suitability Standard start->inject_std check_1 Theoretical Plates (N) > 2000 inject_std->check_1 check_2 Tailing Factor (Tf) ≤ 2.0 check_1->check_2 Pass fail FAIL: Troubleshoot & Correct check_1->fail Fail check_3 %RSD of Peak Area ≤ 2.0% check_2->check_3 Pass check_2->fail Fail check_4 Resolution (Rs) ≥ 2.0 check_3->check_4 Pass check_3->fail Fail pass PASS: Proceed with Analysis check_4->pass Pass check_4->fail Fail

4. Final Method Protocol (Example: HPLC-UV)

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm.
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.0.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
    • 0 min: 25% B
    • 10 min: 60% B
    • 12 min: 90% B (hold for 2 min)
    • 14.1 min: 25% B (re-equilibrate for 5 min)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.
  • Run Time: 20 minutes.

A Note on Sourcing Information

The detailed quantitative data you requested for this compound is not available in the public domain because:

  • Specialized Compound: this compound is a deuterated analog of a research chemical, not an approved pharmaceutical. Therefore, extensive public analytical data is scarce.
  • Proprietary Nature: Such specific method development and validation data are typically generated in-house by pharmaceutical or analytical laboratories and are considered proprietary intellectual property.

To complete these application notes, you would need to generate this data experimentally in the laboratory, using this framework as a guide.

References

Available Information on RTI-111-d3

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data found for RTI-111-d3:

Aspect Details
Chemical Name This compound; RTI 4229-111-d3 [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.6945 g/mol [1]
Chemical Structure Deuterated analog of Dichloropane (RTI-111) [1] [2]
Primary Research Use Cocaine receptor binding ligand; used in studies on drug addiction [3] [4] [5]
Legal/Handling Note Classified as a drug of abuse and a controlled substance [3]
Available Quantities 1mg to 10mg, with prices ranging from $460 to $2200 [1]

Proposed General Protocol for Handling and Storage

In the absence of specific data for this compound, the following protocol outlines standard best practices for handling stable, deuterated research chemicals like this one. You must verify these steps with your institution's safety office and any accompanying manufacturer documentation.

1. Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, a lab coat, and safety goggles when handling the compound.
  • Engineering Controls: Handle the substance within a certified chemical fume hood to prevent inhalation or exposure to airborne particulates.
  • Administrative Controls: Maintain a logbook for usage, including date, user, amount weighed, and purpose. Due to its status as a drug of abuse [3], ensure strict inventory control and secure storage in compliance with all local and federal regulations.

2. Storage Conditions As no specific storage temperature is listed, the following conditions are recommended based on the compound's properties and standard practices for stable organic molecules. The workflow below outlines the decision process for establishing these conditions.

G Start Determine Storage for this compound A No specific data available in search results Start->A B Apply Standard Practices for Stable Organic Compounds A->B C Property: Deuterated Analog Likely stable at low temps B->C D Property: Hydrochloride Salt Hygroscopic potential B->D E Recommendation: Store at -20°C Protect from moisture C->E Suggests D->E Suggests F Primary Goal: Maintain Long-Term Stability & Purity E->F

3. Experimental Protocol for In Vitro Binding Assay

This protocol is adapted from the general research use of RTI-111 as a cocaine receptor binding ligand [3] [5].

  • Principle: This experiment assesses the binding affinity of this compound to monoamine transporters (DAT, NET, SERT) in brain tissue homogenates, using radioactive ligands for competition.
  • Materials:
    • This compound (prepare fresh stock solution in appropriate solvent like DMSO or buffer)
    • Rat brain membrane preparation (e.g., from striatum for DAT)
    • Radioligand (e.g., [³H]WIN 35,428 for DAT)
    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl)
    • Glass fiber filters
    • Cell harvester
    • Scintillation counter
  • Method:
    • Membrane Preparation: Thaw brain membrane preparation on ice. Homogenize in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh buffer to a desired protein concentration.
    • Incubation: In duplicate or triplicate tubes, add:
      • Assay buffer (to a final volume of 500 μL)
      • A fixed concentration of the radioligand (e.g., 5 nM [³H]WIN 35,428)
      • Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁶ M) for a competition curve.
      • Start the reaction by adding the membrane preparation (e.g., 100 μg of protein).
    • Control Tubes: Include tubes for total binding (radioligand + membranes) and nonspecific binding (radioligand + membranes + high concentration of unlabeled competitor, e.g., 10 μM cocaine).
    • Incubation: Incubate the tubes for a predetermined time at a specific temperature (e.g., 60-90 minutes at 4°C).
    • Separation and Quantification: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in buffer to separate bound from free radioligand. Wash the filters several times with ice-cold buffer. Transfer filters to scintillation vials, add cocktail, and measure bound radioactivity using a scintillation counter.
  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Use nonlinear regression analysis to determine the IC₅₀ value (concentration that inhibits 50% of specific binding) for this compound.

Critical Information Gaps and Next Steps

The major gap is the lack of explicit storage condition data. To complete your application notes, I suggest you:

  • Contact Suppliers Directly: Reach out to the manufacturers listed in the search results, such as Chemsky International or Santa Cruz Biotechnology [3], to request a Safety Data Sheet (SDS) or technical data sheet for this compound, which should contain official storage recommendations.
  • Consult Scientific Literature: Search specialized databases for peer-reviewed articles that have used this compound, as their methods sections may specify storage conditions.
  • Apply Analogous Data: In the interim, use the storage conditions recommended for the non-deuterated parent compound, Dichloropane (RTI-111), with the understanding that deuterated analogs often have similar or improved stability.

References

Chemical and Pharmacological Profile of RTI-111-d3

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111-d3 is a deuterated analog of Dichloropane (RTI-111). Deuterium incorporation is a common strategy in pharmaceutical research to modify the metabolic profile of a compound, often used in the development of assays and for tracing purposes [1].

The following table summarizes the core identification and pharmacological data for the parent compound, RTI-111, which provides essential context for researchers.

Property Description / Value
Chemical Name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylate Hydrochloride [1]
Parent Compound Dichloropane (RTI-111) [2]
Molecular Formula C({16})H({20})Cl({3})NO({2}) [1]
Molecular Weight 364.6945 g/mol [1]
Pharmacological Class Phenyltropane-class Stimulant [2]
Primary Mechanism Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [2]
IC(_{50}) (Dopamine Transporter) 0.79 nM [2]
IC(_{50}) (Norepinephrine Transporter) 18 nM [2]
IC(_{50}) (Serotonin Transporter) 3.13 nM [2]
Legal Status Controlled Substance [1]

Supplier Information

This compound is available for non-medical, industrial, and scientific research applications from several specialty chemical suppliers. The table below lists some identified manufacturers.

Company Name Purity Package Sizes
Chemsky (shanghai) International Co., Ltd. [1] 98+% 1 mg, 5 mg, 10 mg, 50 mg, 100 mg, 500 mg
Santa Cruz Biotechnology Inc. [1] Information not specified Information not specified
Xiamen Research Biotechnology Co., Ltd. [1] Information not specified Information not specified
Shanghai Hao Zhun Biological Technology Co., Ltd. [1] Information not specified Information not specified

Handling and Safety Considerations

  • Controlled Substance: this compound is explicitly classified as a controlled substance and a drug of abuse [1]. Researchers must ensure full compliance with all national and institutional regulations regarding the possession, use, and storage of controlled substances.
  • Research Applications: Based on its properties, this compound may be used in research related to the diagnosis and treatment of drug addiction, depression, anorexia, and neurodegenerative diseases [1].
  • Certificate of Analysis (COA): For quality assurance, it is recommended to request a Certificate of Analysis from the supplier. If a COA is not available online, you can typically contact the supplier's customer service directly, providing the product name and batch number to request one [3].

Conceptual Research Workflow

Since detailed signaling pathways for this compound were not found, the diagram below outlines a generalized workflow for in vitro pharmacological research on such a compound, based on its known mechanism as a monoamine reuptake inhibitor.

G Start Research Compound (e.g., this compound) A1 In Vitro Binding Assay Start->A1 A2 Uptake Inhibition Assay Start->A2 B Data on Transporter Affinity & Selectivity A1->B A2->B C1 Cellular Signaling Analysis B->C1 C2 Metabolic Stability Study B->C2 D Profiled Pharmacological & ADMET Properties C1->D C2->D

References

Application Notes: RTI-111 (Dichloropane) in Scientific Research

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111, also known as Dichloropane, is a synthetic stimulant of the phenyltropane class and a cocaine analog recognized for its high-affinity binding to monoamine transporters [1] [2] [3]. Its primary research applications are in neuropharmacology and substance abuse studies.

  • Mechanism of Action: RTI-111 functions as a potent triple reuptake inhibitor (SNDRI), blocking the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters [2] [3]. This action increases extracellular levels of these monoamines, leading to heightened stimulation. Compared to cocaine, RTI-111 has a higher binding affinity and a longer duration of action [2] [4].
  • Research Applications: It is utilized as a tool compound for studying the mechanisms of cocaine addiction, the role of monoamine transporters in reward pathways, and the development of potential treatments for substance use disorders [1] [4]. Some research has also explored its potential in diagnosing and treating drug addiction, as well as its application in mental health and neurodegenerative disease research [1].

Quantitative Pharmacological Profile

The table below summarizes key in vitro binding data for RTI-111, illustrating its high potency at monoamine transporters.

Transporter Type IC₅₀ (nM) [2] Comparative IC₅₀ for Cocaine (nM) [2]
Dopamine (DAT) 0.79 ± 0.09 89 ± 4.8
Serotonin (SERT) 3.13 ± 0.36 1045 ± 89
Norepinephrine (NET) 17.96 ± 0.85 3298 ± 293

Experimental Protocols

Based on published literature, here are detailed methodologies for key experiments involving RTI-111.

Protocol 1: Self-Administration Study in Non-Human Primates

This protocol assesses the reinforcing properties of RTI-111, a key indicator of abuse potential [4].

  • Subjects: Rhesus monkeys with chronic intravenous catheters.
  • Apparatus: Standard operant conditioning chambers.
  • Procedure:
    • Train subjects under a Fixed-Ratio 25 (FR 25) schedule of reinforcement.
    • Upon completion of 25 responses, a single intravenous injection of RTI-111 (dose range: 0.0003 - 0.03 mg/kg) or vehicle is delivered.
    • Sessions are typically 1-2 hours long.
  • Data Analysis: The number of infusions earned per session is recorded. A compound is considered a positive reinforcer if it maintains significantly higher response rates than the vehicle control.
Protocol 2: Drug Discrimination Study

This protocol evaluates the subjective effects of RTI-111 compared to a known stimulant [4].

  • Subjects: Rhesus monkeys trained to discriminate (+)-amphetamine (AMPH; 1.0 or 1.7 mg/kg) from saline.
  • Training: Subjects learn to press one lever after AMPH administration and another after saline to receive a food reward.
  • Testing:
    • Administer test doses of RTI-111 (dose range: 0.001 - 0.1 mg/kg, intramuscular) or methamphetamine alone and in combination.
    • Conduct test sessions under extinction conditions.
  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution (≥80% drug-lever responding) indicates AMPH-like discriminative stimulus effects.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the pharmacological signaling pathway of RTI-111 and the logical flow of the self-administration experiment, integrating the key concepts from the protocols above.

G cluster0 Self-Administration Experimental Logic A RTI-111 Administration (i.v. or i.m.) B Blood-Brain Barrier Crossing A->B C Binds Monoamine Transporters (DAT/SERT/NET) B->C D Inhibits Neurotransmitter Reuptake C->D E Increased Monoamine Levels in Synaptic Cleft D->E F Enhanced Post-Synaptic Signaling E->F G Behavioral Output: Stimulation, Euphoria, Reinforcement F->G Start Start Q1 Subject completes FR25 schedule? Start->Q1 Q1->Start No Act1 IV injection of RTI-111 Q1->Act1 Yes Q2 RTI-111 acts as positive reinforcer? Q2->Start No Act2 Increased response rate vs vehicle control Q2->Act2 Yes Act1->Q2 End End Act2->End

Critical Safety and Toxicity Considerations

Handling RTI-111 and its analogs in a research setting requires extreme caution.

  • Abuse Potential: RTI-111 is a drug of abuse and functions as a positive reinforcer in animal models, indicating a high potential for addiction in humans [1] [4].
  • Cardiovascular Toxicity: Given its structural similarity to cocaine, there is a potential risk for severe cardiac adverse events, including increased heart rate, blood pressure, and sudden cardiac death, especially at high doses [2].
  • Limited Human Data: The toxicity and long-term health effects of recreational or research use in humans have not been formally studied [2].
  • Handling and Compliance: As a controlled substance analog, strict regulatory compliance is essential for procurement, storage, and use. Personal protective equipment (PPE) and engineering controls (fume hoods) are mandatory.

How to Locate the RTI-111-d3 MSDS

  • Contact Suppliers Directly: The most reliable source for an MSDS is the manufacturer. Reach out to the vendor from whom you source the compound (e.g., CymitQuimica, as referenced in [5]).
  • Use Parent Compound Data: In the absence of a deuterated-specific MSDS, the safety data for the parent compound, RTI-111, provides the best available guidance for safe handling practices.

References

Chemical Identity & Available Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key identifying information and the limited available research data for RTI-111-d3.

Property Description
Product Name This compound; (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.6945 g/mol [1]
Legal Status Controlled substance; drug of abuse [1]
Parent Compound Dichloropane (RTI-111), a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [2]
Research Use Diagnosis/treatment research for drug addiction, depression, anorexia, neurodegenerative diseases [1]
Available Animal Data Self-administered intravenously (i.v.) in rhesus monkeys at 0.0003-0.03 mg/kg; administered intramuscularly (i.m.) at 0.001-0.1 mg/kg [3]

Critical Information Gaps

The following information is essential for dosing preparation but is not provided in the search results:

  • Solubility Profile: Information on suitable solvents (e.g., water, saline, DMSO, ethanol) and solubility is missing.
  • Stability Data: No data on chemical stability in solution, recommended storage conditions (e.g., temperature, light sensitivity), or shelf-life.
  • Formulation Details: No guidance on preparing specific concentrations for in-vitro (e.g., cell culture) or in-vivo (e.g., animal injection) studies, including the use of excipients or vehicle solutions.
  • Detailed Safety Protocols: While identified as a controlled substance and drug of abuse [1], specific handling procedures (e.g., personal protective equipment, waste disposal) for laboratory settings are not detailed.

Proposed Experimental Workflow

Given the information gaps, a general workflow for developing a dosing preparation protocol is outlined in the diagram below. This process would require extensive experimental validation.

G Start Start: Acquire this compound Step1 Solubility Testing Start->Step1 Step2 Vehicle/Formulation Selection Step1->Step2 Determine suitable solvents Step3 Stability Assessment Step2->Step3 Define storage conditions Step4 Dosing Solution Prep Step3->Step4 Establish shelf-life End Final Dosing Solution Step4->End

Suggestions for Protocol Development

To proceed with your research, consider the following steps to fill the information gaps:

  • Contact Suppliers: Reach out to the manufacturers listed in the search results (e.g., Chemsky, Santa Cruz Biotechnology) [1], as they may provide technical data sheets or certificates of analysis with solubility and storage information.
  • Consult Related Literature: Review methods from studies on the parent compound, Dichloropane (RTI-111) [2] [3]. While not identical, these can provide a starting point for formulation strategies.
  • Perform Pilot Experiments: Conduct basic experiments to determine solubility in common laboratory solvents and short-term stability.

References

A Proposed Framework for Studying RTI-111-d3 Stability

Author: Smolecule Technical Support Team. Date: February 2026

Without direct data, investigating the stability of RTI-111-d3 would require a new experimental study. The core approach involves exposing the compound to various stress conditions and using a validated analytical method to track its degradation over time.

The workflow below summarizes the key stages of such a stability study:

G Stability Study Workflow for this compound Start Start Prep Prepare Stock Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze HPLC-UV Analysis Stress->Analyze Model Kinetic Modeling Analyze->Model End End Model->End

Stability Study Workflow for this compound

Key Experimental Parameters to Investigate

Based on common stress factors in pharmaceutical stability testing, the following parameters should be systematically evaluated for this compound. The table below outlines these potential factors and how to study them.

Stress Factor Suggested Experimental Conditions Sampling Schedule Key Metrics
Temperature 4°C (refrigerator), 25°C, 40°C (accelerated) [1] Time points from T=0 to several weeks Degradation rate constant (k), shelf-life (t90)
pH Buffered solutions across a range (e.g., pH 1-8) [1] Multiple time points at a controlled temperature Degradation profile, identification of pH-labile regions
Light Exposure Clear vs. amber vials under daylight or controlled light [1] Hours to days, depending on intensity Photosensitivity, required protective packaging
Oxidative Stress Solutions purged with oxygen vs. air [1] Time points from T=0 to several days Susceptibility to oxidation
Metal Ions Addition of ions like Fe²⁺ or Cu²⁺ [1] Time points from T=0 to several days Catalytic effect on degradation, need for chelators

Detailed Experimental Protocol

Here is a more detailed protocol, adapted from a study on Vitamin D3 stability, which can serve as a template [1].

1. Sample Preparation

  • Stock Solution: Precisely dissolve this compound in a suitable solvent like methanol to prepare a primary stock solution (e.g., 1000 mg/L). Prepare fresh daily [1].
  • Working Solutions: Dilute the stock solution with the aqueous medium under investigation (e.g., distilled water, buffered solutions) to a standard concentration for testing (e.g., 20 mg/L) [1].

2. Application of Stress Conditions

  • Aliquot the working solutions into vials and expose them to the various conditions outlined in the table above.
  • Ensure controls are kept in the dark at a low temperature (e.g., 4°C) for baseline comparison [1].

3. Analytical Method: HPLC-UV

  • Instrumentation: Use a High-Performance Liquid Chromatograph (HPLC) with a UV detector [1].
  • Column: A reversed-phase C18 column is typically appropriate [1].
  • Mobile Phase: A mixture of acetonitrile and water is a common starting point (e.g., 99:1, v/v) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection: The wavelength should be determined based on the UV spectrum of this compound. A method needs to be developed and validated to ensure it can distinguish the intact compound from its degradation products [1].

4. Data and Kinetic Analysis

  • First-Order Kinetics: For most conditions (like hydrolysis at different pHs or temperatures), degradation often follows first-order kinetics. The remaining concentration of this compound is modeled by: ln(C) = ln(C₀) - kt, where k is the degradation rate constant [1].
  • Half-Life: Calculate the half-life (t1/2) using: t1/2 = 0.693 / k.
  • Advanced Models: For complex degradation from factors like light or oxygen, models like the Weibull distribution may provide a better fit [1].

Strategies for Solution Stabilization

If this compound proves unstable in aqueous solution, the following stabilization strategies, proven effective for other sensitive molecules, can be explored [1]:

  • Antioxidants: Adding agents like ascorbic acid can protect against oxidative degradation.
  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze decomposition. One study found EDTA to have the most significant stabilizing effect [1].
  • pH Adjustment: Identifying and maintaining the pH of maximum stability is critical.
  • Solvent System: Using non-aqueous or co-solvent systems (e.g., with ethanol, propylene glycol) may greatly enhance stability.

Important Disclaimer on Handling

This compound is explicitly listed as a controlled substance and a drug of abuse [2]. Any research must be conducted in full compliance with all local, national, and international regulations governing the handling of controlled substances. Researchers are responsible for obtaining all necessary permits and adhering to strict safety and security protocols.

References

Stability and Storage Guidelines for RTI-111-d3

Author: Smolecule Technical Support Team. Date: February 2026

For a novel compound like RTI-111-d3 where specific data is lacking, a systematic approach to stability assessment is crucial. The following table outlines the key stress conditions to study, derived from standard pharmaceutical practices [1].

Stress Condition Purpose Typical Parameters
Hydrolytic To study degradation in aqueous solutions at different pH levels. Acidic (e.g., 0.1M HCl) and basic (e.g., 0.1M NaOH) buffers; neutral pH [1].
Oxidative To determine susceptibility to oxidation. Exposure to oxidizing agents (e.g., 3% hydrogen peroxide) [1].
Photolytic To assess stability under light exposure. Exposure to UV and visible light as per ICH guidelines [1].
Thermal To understand the effect of temperature on solid-state and solution stability. Elevated temperatures (e.g., 40°C, 60°C, 80°C) for accelerated studies [1].

Based on the investigation of these stress conditions, you can establish the following storage guidelines:

Property Recommended Condition Rationale
Temperature -20°C or lower Standard for long-term storage of research chemicals; minimizes kinetic energy and slows degradation reactions.
Form Solid (lyophilized powder) More stable than in solution. If in solution, use a sterile buffer with a known, stable pH.
Humidity Desiccated (with desiccant packs) Protects against hydrolysis, a common degradation pathway for many compounds [1].
Light Protect from light Stored in amber vials or opaque containers to prevent photolytic degradation [1].

Troubleshooting Common Stability Issues

If you suspect your sample has degraded, here is a guide for diagnosing the problem.

Issue Possible Causes Corrective & Preventive Actions

| Unexpectedly low potency in assays | Chemical degradation of the active compound. | 1. HPLC/MS Analysis: Compare with a fresh standard. New peaks indicate degradation products; a smaller main peak confirms loss of potency. 2. Review Storage Logs: Check for temperature fluctuations or incorrect storage conditions. | | Change in physical appearance | Moisture uptake, oxidation, or photodegradation. | 1. Visual Inspection: Note discoloration or clumping. 2. Karl Fischer Titration: Quantify water content if moisture is suspected. 3. Store in inert atmosphere (e.g., argon) if oxidation is possible. | | Inconsistent research results | Variable degradation between different batches or vials. | 1. Use a single, well-documented batch for a study series. 2. Create aliquots to avoid repeated freeze-thaw cycles of the main stock. |

Experimental Protocol: Forced Degradation Kinetic Study

Since specific data is unavailable, you may need to generate it. The following workflow outlines a standard forced degradation study to determine the degradation kinetics of this compound [1].

Start Start: Prepare this compound Solution S1 Apply Stress Conditions: - Acid/Base (Hydrolytic) - H₂O₂ (Oxidative) - Light (Photolytic) - Heat (Thermal) Start->S1 S2 Sample at Time Intervals (t₀, t₁, t₂, ... tₙ) S1->S2 S3 Analyze Samples via HPLC S2->S3 S4 Measure Remaining Parent Compound (%) S3->S4 S5 Plot Data and Determine Reaction Order S4->S5 S6 Calculate Kinetic Parameters: k (rate constant), t₉₀ (shelf life) S5->S6 End Establish Storage Guidelines S6->End

Objective: To accelerate degradation by applying stress conditions and determine the degradation rate and shelf-life (t₉₀ - time for 10% degradation) of this compound [1].

Materials:

  • This compound reference standard.
  • Solvents (e.g., water, acetonitrile, methanol) of HPLC grade.
  • Buffers for pH studies (e.g., 0.1M HCl, 0.1M NaOH, phosphate buffers).
  • Oxidizing agent (e.g., 3% hydrogen peroxide).
  • Light chamber (or UV lamp).
  • Thermostatically controlled ovens or water baths.
  • HPLC system with UV or MS detector.

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or a neutral buffer).
  • Stress Application: Subject aliquots of the solution to various stress conditions [1]:
    • Hydrolysis: Mix with strong acid (e.g., 0.1M HCl), strong base (e.g., 0.1M NaOH), and neutral buffer.
    • Oxidation: Mix with 3% hydrogen peroxide.
    • Photolysis: Expose solid and solution samples to UV and visible light.
    • Thermal: Incubate solid and solution samples at elevated temperatures (e.g., 40°C, 60°C, 80°C).
  • Sampling: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 72 hours).
  • Analysis: Quench the reactions if necessary (e.g., by dilution) and analyze all samples using a validated HPLC method to quantify the percentage of remaining this compound.

Data Analysis and Kinetic Modeling:

  • Plot Data: Plot the concentration of the remaining drug vs. time for each condition.
  • Determine Reaction Order: Fit the data to different kinetic models to find the best fit, which is indicated by the highest regression coefficient (R²) [1]. The table below summarizes the key parameters.
Reaction Order Rate Law Integrated Rate Equation Half-Life (t₁/₂) Time for 10% Degradation (t₉₀)
Zero-Order -d[A]/dt = k₀ [A]ₜ = [A]₀ - k₀t [A]₀ / (2k₀) 0.1[A]₀ / k₀
First-Order -d[A]/dt = k₁[A] ln[A]ₜ = ln[A]₀ - k₁t ln(2) / k₁ 0.105 / k₁
Second-Order -d[A]/dt = k₂[A]² 1/[A]ₜ = 1/[A]₀ + k₂t 1 / (k₂[A]₀) (1/[A]₀ - 1/0.9[A]₀) / k₂
  • [A]₀ is the initial concentration, [A]ₜ is the concentration at time t, and k is the rate constant [1].
  • The time for 10% degradation (t₉₀) is a critical parameter used to predict the shelf-life of pharmaceuticals [1].

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound? Without specific data, a definitive shelf-life cannot be stated. For research chemicals stored as a desiccated solid at -20°C or below and protected from light, a conservative estimate is 1-2 years. The forced degradation study described above is necessary to provide a data-driven answer.

Q2: How many freeze-thaw cycles can this compound solution withstand? This is compound-specific. A general best practice is to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. The stability of the solution itself should also be determined experimentally.

Q3: Our HPLC shows new peaks. How to confirm they are degradation products? The appearance of new peaks with a corresponding decrease in the main this compound peak strongly indicates degradation. Confirmation can be done by spiking the sample with a pristine standard (the main peak should co-elute) and by using Mass Spectrometry (LC-MS) to identify the molecular weight and possible structure of the new peaks.

References

RTI-111-d3 analytical method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of RTI-111-d3

The table below summarizes the basic chemical information for this compound, which is a deuterated tropane derivative used in research [1].

Property Description
Product Name This compound / RTI 4229-111-d3 [1]
Chemical Name (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.6945 g/mol [1]
IUPAC Name Methyl (2S,3S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate [1]
Research Application Cocaine receptor binding ligand; used in studies related to drug addiction, depression, anorexia, and neurodegenerative diseases [1]
Legal Status Controlled substance [1]

Analytical Method Optimization Workflow

Due to the lack of a published specific method for this compound, optimizing an analytical protocol involves systematic experimentation. The following diagram outlines a general logical workflow for this process, from selecting an initial technique to validating the final method.

Start Start: Need for this compound Analysis Step1 1. Select Initial Chromatographic Technique Start->Step1 Step2 2. Optimize Critical Separation Parameters Step1->Step2 Technique Selected Step3 3. Optimize Detection & Mass Spectrometry Step2->Step3 Good Peak Shape Step4 4. Validate Analytical Method Step3->Step4 Good Signal & Specificity Step5 5. Document Final Standard Operating Procedure Step4->Step5 Meets Validation Criteria

Frequently Asked Questions

Here are answers to some common technical questions, based on the available information and general analytical principles.

Q1: What is the primary research purpose of this compound? this compound is a deuterated analog of Dichloropane (RTI-111). It is used as a cocaine receptor binding ligand in research for diagnosing and treating conditions like drug addiction, depression, and anorexia [1]. The deuterium atoms are likely incorporated to serve as an internal standard for mass spectrometry, improving quantitative accuracy.

Q2: I am developing an LC-MS/MS method. What is a key advantage of using this compound over the non-deuterated form? The primary advantage is its use as an internal standard. The deuterated and non-deuterated (RTI-111) molecules have nearly identical chromatographic retention times and ionization efficiency. However, the mass spectrometer can distinguish them by their different mass-to-charge ratios. This allows you to account for variations in sample preparation and instrument response, significantly improving the precision and accuracy of your quantification.

Q3: My chromatographic peaks are broad or show tailing. What should I investigate? Poor peak shape often originates from suboptimal mobile phase conditions. You should troubleshoot the following:

  • pH of Mobile Phase: The this compound molecule contains a tertiary amine group that can interact with free silanols on the silica-based column stationary phase. Try using a mobile phase with a pH between 3 and 4, and consider adding a low-concentration ionic modifier like 0.1% formic acid or ammonium acetate to suppress these interactions.
  • Column Chemistry: Use a modern, high-quality C18 column that is "end-capped" to minimize silanol activity.
  • Organic Modifier Gradient: A suboptimal gradient of organic solvent (e.g., methanol or acetonitrile) can cause broadening. Experiment with a steeper or shallower gradient to find the optimal elution strength.

Troubleshooting Common Experimental Issues

The table below outlines potential issues and solutions based on general analytical chemistry knowledge, as specific data for this compound is not publicly available.

Problem Possible Causes Suggested Solutions & Experiments

| Low MS Signal | Inefficient ionization; Source contamination; Incorrect MS parameters. | 1. Compare Ionization Modes: Test both ESI+ and APCI+. 2. Optimize Source Gas & Temp: Systematically adjust desolvation and cone gas flows and temperatures. 3. Tune MS Parameters: Optimize capillary voltage, cone voltage, and collision energy for the specific mass transitions of this compound. | | Poor Chromatographic Separation | Non-optimal mobile phase; Incompatible column; Co-elution with matrix. | 1. Vary Mobile Phase: Test different buffers (formate vs. acetate) and pH levels (e.g., 3.0, 4.0, 5.0). 2. Change Organic Modifier: Switch between methanol and acetonitrile. 3. Test Different Columns: Try columns with different chemistries (e.g., C18, phenyl-hexyl, HILIC). | | Inconsistent Results | Instability of analyte in solution; Adsorption to vials/tubing; Instrument drift. | 1. Assess Solution Stability: Prepare fresh standard solutions in different solvents (e.g., methanol, acetonitrile, water) and analyze them over 24 hours. 2. Use Silanized Vials: Use low-adsorption, silanized glass inserts to prevent compound loss. 3. Use a Deuterated ISTD: Ensure this compound is used as an internal standard to correct for any variability. |

A Note on Available Information

The publicly available scientific data on this compound is limited to basic chemical identification and supplier information [1]. Detailed analytical methods for this specific compound are likely proprietary or contained within unpublished internal research reports.

For the parent, non-deuterated compound (Dichloropane or RTI-111), PsychonautWiki provides a general overview of its pharmacology as a triple reuptake inhibitor (serotonin, dopamine, and norepinephrine), but it does not contain any analytical methodology [2].

References

Physicochemical Properties of RTI-111

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available data for the parent compound, RTI-111. This can serve as a starting point for understanding its deuterated analog [1] [2].

Property Details for RTI-111
IUPAC Name Methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate hydrochloride [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.69 g/mol [1]
Form Hydrochloride salt (powdered form) [2]
Appearance Information not available in search results
Melting Point Information not available in search results
Solubility (Quantitative) Information not available in search results

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and guidance for troubleshooting solubility issues.

  • Q1: What is the solubility profile of RTI-111? While quantitative data (e.g., mg/mL in various solvents) is not available in the searched literature, RTI-111 is consistently described as being produced and supplied as a hydrochloride salt [1] [2]. Hydrochloride salts of organic compounds are typically soluble in aqueous solvents like water or saline and in polar organic solvents like methanol or ethanol.

  • Q2: I am having problems dissolving RTI-111-d3. What should I do? Since this compound is a deuterated analog, its core chemistry is similar to RTI-111. You can try the following troubleshooting steps:

    • Confirm the solvent: Start with standard solvents for hydrochloride salts. Deuterated water (D₂O), saline, methanol, or ethanol are primary choices.
    • Use mild sonication: Briefly sonicating the sample in a water bath sonicator can help disrupt crystal packing and accelerate dissolution without degrading the compound.
    • Apply gentle warming: Slightly warming the solvent (e.g., to 37°C) can improve solubility, but avoid high temperatures that may decompose the compound.
    • Consider stock solutions: Prepare a concentrated stock solution in a pure, anhydrous solvent like DMSO or methanol, then dilute into your final aqueous buffer for experiments. Ensure DMSO is compatible with your biological assays.
  • Q3: Where can I find experimental protocols for RTI-111? The searched literature describes its use in research but does not provide detailed wet-lab protocols for dissolution [2] [3]. For in vivo studies in animal models, one research paper administered RTI-111 via intravenous (i.v.) injection and intramuscular (i.m.) injection [3], implying that the compound was successfully dissolved in a sterile, biocompatible aqueous solution (likely saline or a buffered solution).

Experimental Workflow for Solubility Testing

The following diagram outlines a logical, step-by-step protocol you can follow in the lab to determine the optimal conditions for dissolving this compound.

G Start Start: this compound Powder S1 Step 1: Select Solvent Start->S1 S2 Step 2: Add Solvent & Vortex S1->S2 Polar solvent (e.g., D₂O, MeOH) S3 Step 3: Visual Inspection S2->S3 Fail Insoluble S3->Fail Precipitate or cloudiness Success Fully Soluble S3->Success Clear solution S4 Step 4: Apply Sonication S4->S3 Re-inspect S5 Step 5: Final Check & Proceed Fail->S4 Troubleshoot Success->S5 Use in experiment

Key Considerations for Researchers

  • Deuterium Isotope Effect: While the deuterium atoms in this compound primarily serve as a metabolic stable-isotope label for mass spectrometry detection, be aware that in rare cases, deuterium can subtly affect a compound's physicochemical properties, including solubility and logP [2].
  • Solution Stability: After preparing a solution, it is good practice to use it promptly. For stock solutions, verify stability over time under your storage conditions (e.g., -20°C) to ensure the compound does not precipitate or degrade.
  • Hazardous Substances: RTI-111 is a potent stimulant with potential for abuse [1] [2]. Always consult your institution's Safety Data Sheet (SDS) database and follow all local regulations for the secure handling, storage, and disposal of controlled substances and their analogs.

References

Substance Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111-d3 is a deuterated analog of RTI-111 (Dichloropane), which is a tropane-based compound. The table below summarizes its known chemical properties [1] [2] [3]:

Property Description
IUPAC Name (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1] [3]
Molecular Formula C₁₆H₂₀Cl₃NO₂ (Non-deuterated form: C₁₆H₁₇D₃Cl₃NO₂) [1]
Molecular Weight 364.6945 g/mol (non-deuterated form) [1] / 367.713 g/mol (deuterated form) [2]
Chemical Class Phenyltropane (Tropane derivative) [1] [4]
Appearance Neat (likely meaning a pure solid) [2]
Purity Available at 98% and higher [1] [2]

Hazards and Handling Precautions

The primary hazards are derived from its status and the known pharmacology of its non-deuterated parent compound, RTI-111.

  • Regulatory Status: RTI-111 is explicitly classified as a controlled substance and a drug of abuse [1] [4] [5]. All handling must comply with the Controlled Substances Act and institutional policies.
  • Pharmacological Activity: The parent compound, RTI-111 (Dichloropane), is a potent serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [4] [6]. It has reinforcing effects and is self-administered by animal subjects, indicating a high potential for abuse and addiction [7] [6].
  • General Handling: As a research chemical with unknown human toxicity, it must be treated with extreme caution. Anecdotal reports on the parent compound note potential for increased heart rate, increased blood pressure, and vasoconstriction [6].
  • Recommended Precautions:
    • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety glasses.
    • Engineering Controls: Handle in a certified fume hood or biosafety cabinet to prevent inhalation or accidental dispersal.
    • Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke where the substance is handled.
    • Storage: Store in a locked, dedicated cabinet in a cool, dry place, as required for controlled substances.

Research Applications and Background

This compound is used in research as a cocaine receptor binding ligand. The table below outlines its potential and documented research applications [1] [4] [5]:

Application Area Specific Use / Rationale
Neuropharmacology Studying the mechanisms of cocaine and other tropane derivatives on the brain; tool for researching drug addiction [1] [5].
Biomedical Research Potential use in diagnosis and treatment of drug addiction, depression, anorexia, and neurodegenerative diseases [1].
Analytical Chemistry Deuterated analog (this compound) is likely used as an internal standard in mass spectrometry-based assays for quantitative analysis of the non-deuterated form [1] [2].

Pharmacological Pathway of the Parent Compound

The following diagram illustrates the mechanism of action of the parent compound, RTI-111, based on available literature [4] [6]. This compound is expected to have a nearly identical mechanism.

G Start RTI-111/Dichloropane Enters System DAT Dopamine Transporter (DAT) Blockade Start->DAT IC50: 0.79 nM NET Norepinephrine Transporter (NET) Blockade Start->NET IC50: 18 nM SERT Serotonin Transporter (SERT) Blockade Start->SERT IC50: 3.13 nM SynDA ↑ Synaptic Dopamine DAT->SynDA SynNE ↑ Synaptic Norepinephrine NET->SynNE Syn5HT ↑ Synaptic Serotonin SERT->Syn5HT Stim Stimulant Effects: Euphoria, Reinforcement, Increased Heart Rate & Blood Pressure SynDA->Stim SynNE->Stim Syn5HT->Stim

Frequently Asked Questions

Q1: What is the primary difference between RTI-111 and this compound? this compound is a deuterated form of RTI-111, where three hydrogen atoms in the methyl group of the tropane nitrogen are replaced with deuterium (a stable hydrogen isotope) [1] [3]. This small mass change typically does not alter the compound's biological activity but makes it highly useful as an internal standard in advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification.

Q2: Where can I find a Safety Data Sheet (SDS) for this compound? The search results do not contain a direct link to a full SDS. You should contact the manufacturer or supplier directly to request the most current Safety Data Sheet. Suppliers like Chemsky International or Santa Cruz Biotechnology, listed in the search results, are a good starting point [1].

Q3: What are the specific first-aid measures for exposure to this compound? In the absence of a specific SDS, follow general first-aid measures for potent, uncharacterized research chemicals:

  • Inhalation: Move person to fresh air.
  • Skin contact: Wash thoroughly with soap and water.
  • Eye contact: Rinse cautiously with water for several minutes.
  • Ingestion: Rinse mouth and seek immediate medical attention. In all cases, seek medical advice and provide the chemical name and CAS number to healthcare professionals.

Critical Information Gaps and Next Steps

A key finding from this search is the lack of publicly available, detailed safety documentation for this compound. To ensure comprehensive safety in your lab, I strongly recommend you:

  • Contact Suppliers Directly: Reach out to companies like Chemsky International or Santa Cruz Biotechnology to obtain the official Safety Data Sheet (SDS) for this compound [1].
  • Consult Institutional Resources: Speak with your organization's Environmental Health and Safety (EHS) department. They can provide crucial guidance on handling controlled substances and may have access to specialized safety databases.
  • Review Broader Literature: Conduct a more extensive search in scientific databases (e.g., PubMed, Scopus) for research articles that describe the handling of RTI-111 or similar phenyltropanes, which can offer practical insights.

References

RTI-111-d3 purity assessment methods

Author: Smolecule Technical Support Team. Date: February 2026

Understanding RTI-111-d3

This compound is a deuterated tropane derivative used in pharmaceutical research. Key characteristics are summarized below [1] [2].

Property Description
IUPAC Name (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1] [2]
Molecular Weight 364.6945 g/mol [1] [2]
CAS Registry Number 150653-91-1 (for the non-deuterated form, RTI-111) [2]
Research Applications Cocaine receptor binding ligand; research tool for studying drug addiction, depression, anorexia, and neurodegenerative diseases [3] [2]

HPLC Purity Assessment: A Proposed Workflow

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for purifying and analyzing recombinant proteins and synthetic compounds, making it highly suitable for assessing this compound [4] [5]. The following diagram outlines the core analytical workflow.

A 1. Sample Preparation A1 Dissolve sample in 0.05-0.1% TFA A->A1 B 2. HPLC Instrument Setup B1 Column: C8 or C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) B->B1 C 3. Chromatographic Separation C1 Employ a shallow gradient (e.g., 0.1% B per minute) C->C1 D 4. Data Analysis & Purity Calculation D1 Integrate peak areas D->D1 A2 Filter (0.22 µm) to remove particulates A1->A2 A2->B B2 Mobile Phase A: 0.05% TFA in H₂O B1->B2 B3 Mobile Phase B: 0.05% TFA in Acetonitrile B2->B3 B4 Detector: UV 210-220 nm B3->B4 B5 Flow Rate: ~0.3 mL/min B4->B5 B5->C C1->D D2 Purity % = (Area of Target Peak / Total Area) × 100% D1->D2

Here are detailed methodologies for the key steps shown in the workflow:

  • Sample Preparation [4]:

    • Weigh out an appropriate amount of the this compound compound.
    • Dissolve the sample in 0.1% aqueous Trifluoroacetic Acid (TFA). This acidic solvent is effective for extracting compounds from complex matrices and is compatible with the RP-HPLC mobile phase.
    • Filter the solution through a 0.22 µm membrane to remove any particulate matter that could damage the HPLC column.
  • HPLC Instrument Setup & Separation [4] [5]:

    • Column: A narrow-bore Zorbax 300SB-C8 column (150 mm × 2.1 mm I.D., 3.5 µm particle size, 300 Å pore size) is an excellent choice. C18 columns are also widely used and suitable.
    • Mobile Phase: Use Eluent A (0.05% TFA in water) and Eluent B (0.05% TFA in acetonitrile). TFA acts as an ion-pairing reagent, improving peak shape for ionic analytes.
    • Gradient: A recommended method starts with a fast gradient (e.g., 2% B/min) to 24% B, followed by a slow, shallow gradient (0.1% B/min) up to 40% B. This slow gradient is highly effective at resolving the target compound from closely eluting impurities [4].
    • Detection: Peptide bonds and many organic compounds absorb light strongly at low wavelengths. Therefore, UV detection at 210-220 nm is ideal [5].

Method Validation: Ensuring Reliability

For any analytical method to be used in a research or development setting, it must be validated. Here are key parameters to define, with a focus on limits of detection and quantitation [6] [7].

Parameter Definition & Purpose Typical Acceptance Criteria
Limit of Detection (LOD) The lowest concentration of an analyte that can be detected (but not necessarily quantified). It represents the smallest signal distinguishable from background noise. Signal-to-Noise Ratio (S/N) ≥ 3:1 [6].

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10:1 [6]. It can also be calculated as LOQ = 3.3 × LOD [6]. | | Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase pH). It should be evaluated during method development [6]. | The method should maintain performance when parameters are adjusted within a specified range (e.g., flow rate by ±0.05 mL/min, temperature by ±2°C, pH by ±0.2 units) [6]. |

Frequently Asked Questions (FAQs)

Q1: Why is a slow gradient (e.g., 0.1% B/min) recommended for purification? A1: A shallow gradient dramatically increases the efficiency of the separation by allowing more time for the target compound and impurities to partition between the mobile and stationary phases. This maximizes resolution, which is critical for obtaining high-purity product, especially during preparative runs [4].

Q2: My peak shape is tailing. What could be the cause? A2: Peak tailing can result from several factors. The most common are:

  • Column Overload: If you are injecting too much sample, the column's capacity may be exceeded. Try diluting your sample or injecting a smaller volume.
  • Secondary Interactions: Silanol groups on the silica-based column can interact with basic groups on your analyte. Using TFA in the mobile phase helps mitigate this by acting as an ion-pairing reagent [5] [8].

Q3: Can I use HPLC for large-scale purification of this compound? A3: Yes. RP-HPLC is a readily scalable technique. The methods described, including the use of shallow gradients, can be directly scaled up from analytical (e.g., 2.1 mm I.D.) to preparative columns (e.g., 9.4 mm I.D. or larger) to purify milligram to gram quantities without the need for a complex multi-column protocol [4] [5].

References

RTI-111-d3 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Data for RTI-111-d3

The table below summarizes the key identifying information and properties for this compound found in the search results [1] [2].

Property Details
Chemical Name (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1]
Synonyms RTI 4229-111-d3, this compound [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.6945 g/mol [1]
CAS Number Information not located
Related Compound The non-deuterated form, Dichloropane (RTI-111), has CAS # 150653-91-1 [3] [4].

General Guide for Stock Solution Preparation

Since a specific protocol for this compound is unavailable, here is a general guide for preparing a molar stock solution. You will need to adjust these steps based on your compound's specific solubility and stability.

compound Weigh this compound powder calculate Calculate required mass for target volume & concentration compound->calculate solvent Select solvent (e.g., DMSO) dissolve Add solvent to compound and mix thoroughly solvent->dissolve calculate->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at recommended temperature aliquot->store

Troubleshooting Common Issues
  • Precipitation: If the compound precipitates after storage, gently warm the vial to room temperature and vortex. Avoid repeated freeze-thaw cycles.
  • Incomplete Dissolution: If the powder does not dissolve fully, you may need to sonicate the solution in a water bath for a short period or try a different solvent.
  • Variable Results: Using the molecular weight from the specific Certificate of Analysis (CoA) for your batch is critical for accuracy [5]. Using the theoretical value (364.6945 g/mol) can introduce error.

Critical Experimental Notes

  • Solubility Data: The search results do not provide specific solubility data for this compound. You will need to determine the optimal solvent (e.g., DMSO) and maximum concentration experimentally.
  • Stability: The stability of the compound in solution is unknown. It is a best practice to prepare small, single-use aliquots and store them at or below -20°C to minimize degradation.
  • Safety and Legality: Please note that the related non-deuterated compound (RTI-111) is classified as a drug of abuse and a controlled substance [2] [3]. Ensure all laboratory work complies with your institution's safety protocols and local regulations.

References

Chemical Identifier and Key Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic chemical information for RTI-111-d3 [1] [2].

Property Details
Chemical Name RTI 4229-111-d3 [1]
Synonyms This compound; (1R,2S,3S,5S)-3-(3,4-Dichlorophenyl)-8-(Methyl-d3)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride [1]
Molecular Formula C₁₆H₂₀Cl₃NO₂ [1]
Molecular Weight 364.6945 g/mol [1]
CAS Number The parent compound (RTI-111 or Dichloropane) is 150653-91-1 [2]. This compound is a deuterated form, and a specific CAS number was not located in the search results.

Hazard Identification and Safety Precautions

This compound is a deuterated form of Dichloropane (RTI-111). Understanding the properties of the parent compound is crucial for risk assessment, as its pharmacology dictates the primary hazards [3] [2].

Hazard Category Considerations for this compound / Dichloropane
Pharmacological Activity Potent triple monoamine reuptake inhibitor (SNDRI). Affects dopamine, serotonin, and norepinephrine systems [4] [3].
Cardiovascular Toxicity High risk of increased heart rate and blood pressure. Potential for abnormal heartbeat and severe cardiac events, similar to cocaine [3].
Neuropsychological Effects Potential for cognitive euphoria, anxiety, disinhibition, and compulsive redosing [3].
Physical Effects Stimulation, appetite suppression, teeth grinding, and vasoconstriction [3].
Exposure Routes Primary risks are inhalation of powder and accidental ingestion. Skin contact may also pose a risk [5].
Essential Safety Protocols

Based on general laboratory safety principles and the identified hazards [5]:

  • Personal Protective Equipment (PPE): Wear appropriate gloves, lab coat, and safety goggles at a minimum. Consider closed-toe shoes.
  • Engineering Controls: Handle the substance within a certified chemical fume hood to prevent inhalation exposure.
  • Hygiene Practices: Strictly prohibit eating, drinking, or storing food in the lab. Wash hands thoroughly after handling.
  • Waste Disposal: Deactivate and dispose of all waste according with institutional hazardous chemical waste protocols.

Emergency Procedures

The following flowchart outlines the immediate response to the most critical potential emergencies involving this substance.

emergency_procedure Start Spill or Exposure Incident Decision1 Is it a chemical spill? Start->Decision1 Decision2 Is it skin/eye contact? Start->Decision2 Decision3 Is it powder inhalation? Start->Decision3 A1 Alert people in immediate area. Wear appropriate PPE. Decision1->A1 YES End Report incident to supervisor and safety officer. Decision1->End NO B1 Flush with copious amounts of water for at least 15 minutes. Decision2->B1 YES Decision2->End NO C1 Move to fresh air immediately. Decision3->C1 YES Decision3->End NO A2 Contain spill with absorbent pads. Prevent spread. A1->A2 A3 Collect waste in sealed container. Label as hazardous waste. A2->A3 A3->End B2 Remove contaminated clothing. Seek medical attention. B1->B2 B2->End C2 Seek prompt medical evaluation for cardiovascular symptoms. C1->C2 C2->End

Immediate First Aid and Reporting

  • Inhalation: Move person to fresh air immediately. Seek medical attention and inform them of the substance's stimulant properties [3].
  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water [5].
  • Eye Contact: Rinse eyes at an emergency eye wash station for at least 15 minutes, holding eyelids open [5].
  • Ingestion: Seek immediate medical help. Do not induce vomiting unless directed by a medical professional.
  • General: Report all incidents to your laboratory supervisor and institutional safety officer immediately [5].

For Further Information

The search results indicate that this compound is used in research related to drug addiction, depression, anorexia, and neurodegenerative diseases [6] [2]. For detailed experimental protocols, you may need to consult specialized scientific literature or commercial suppliers directly.

References

RTI-111-d3 vs cocaine discriminative effects

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile Comparison

The table below compares the core properties of cocaine and RTI-111 (also known as Dichloropane), which is the parent compound of RTI-111-d3 [1] [2].

Property Cocaine RTI-111 (Dichloropane)
Chemical Class Tropane alkaloid [1] Phenyltropane (Cocaine analog) [1] [2]
Primary Mechanism Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] [2] Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] [2]
DAT Affinity (IC50 nM) 89 ± 4.8 [1] 0.79 ± 0.09 [1]
SERT Affinity (IC50 nM) 1045 ± 89 [1] 3.13 ± 0.36 [1]
NET Affinity (IC50 nM) 3298 ± 293 [1] 17.96 ± 0.85 [1]
Onset of Action Fast [1] Slower than cocaine [1] [2]
Duration of Action Short [1] Longer than cocaine [1] [2]
Abuse Liability High [3] High, but potentially less compulsive than cocaine [1]

RTI-111 is a synthetic analog of cocaine with a significantly higher affinity for the monoamine transporters [1]. Its slower onset and longer duration of action are key differentiators in its behavioral profile [1] [2]. Anecdotal reports suggest it produces less euphoria and has a more protracted comedown than cocaine [1].

Experimental Data on Discriminative Stimulus Effects

Drug discrimination studies in animals are a standard method for assessing the subjective effects of psychoactive compounds. The following table summarizes key experimental findings.

Aspect Experimental Findings
General Conclusion RTI-111 and other 3-phenyltropane analogs fully substitute for cocaine in animal drug discrimination studies [4] [3].
Primary Mediator The potency of RTI compounds to produce cocaine-like effects is strongly correlated with their affinity for the dopamine transporter (DAT), indicating DAT mediation of the discriminative stimulus effects [4].

| Experimental Protocol | Subjects: Rats [4]. Training: Animals are trained to discriminate cocaine from saline in a two-lever operant conditioning chamber (e.g., Skinner box). Pressing one lever is reinforced after cocaine injection; pressing the other is reinforced after saline injection [4]. Testing: After reliable discrimination is established, test compounds like RTI-111 are administered. If the animal responds predominantly on the cocaine-associated lever, the test drug is considered to have similar subjective effects [4]. |

Key Signaling Pathways in Cocaine's Effects

Cocaine's effects involve complex intracellular signaling pathways. Research indicates that the Akt/GSK3β pathway is critical for the rewarding effects of cocaine, as illustrated below.

cocaine_pathway Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Inhibits SynapticDA ↑ Synaptic Dopamine DAT->SynapticDA DA_Receptors Dopamine Receptors (D1/D2) SynapticDA->DA_Receptors AktPathway Akt/GSK3β Signaling DA_Receptors->AktPathway GSK3b_Active Active GSK3β AktPathway->GSK3b_Active Activates Reward Cocaine Conditioned Reward GSK3b_Active->Reward

Diagram Title: Cocaine-Activated Signaling in Reward

This diagram shows a simplified pathway where cocaine inhibits the dopamine transporter (DAT), leading to increased synaptic dopamine [5]. This dopamine activates its receptors, which in turn modulates the Akt/GSK3β signaling pathway [5]. Acute cocaine administration has been shown to increase the activity of GSK3β, and critically, pharmacological inhibition of GSK3 blocks the development of a cocaine-conditioned place preference, demonstrating that this pathway is essential for the rewarding effects of the drug [5].

Purpose of this compound in Research

While RTI-111 is studied for its psychoactive properties, This compound is a deuterated form of the compound. Based on its listing as a "cocaine receptor binding ligand," its primary use in research is likely as a tracer or internal standard in advanced analytical techniques like mass spectrometry [6] [7]. It is used in the diagnosis and treatment research for conditions like drug addiction and depression [7]. The deuterium atoms allow scientists to track the molecule more easily, facilitating studies on the distribution and metabolism of RTI-111 itself, rather than on its direct discriminative stimulus effects [6].

Key Conclusions for Researchers

  • RTI-111 is a potent cocaine analog with a higher binding affinity for monoamine transporters and a longer duration of action than cocaine [1] [2].
  • It fully substitutes for cocaine in discriminative stimulus paradigms in animals, an effect primarily mediated by its high affinity for the dopamine transporter (DAT) [4].
  • This compound is a specialized research tool, likely used for tracing and quantification in metabolic and pharmacokinetic studies, rather than for behavioral effect profiling [6] [7].

References

Pharmacological Profile Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of RTI-111-d3 and RTI-336 based on the information found.

Feature This compound RTI-336 (RTI-4229-336)
Chemical Names Dichloropane, RTI-111, O-401 [1] RTI-4229-336, LS-193,309 [2]
Primary Mechanism Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] Selective Dopamine Reuptake Inhibitor (DRI) [2] [3]
DAT Affinity (IC50) 0.79 nM [1] 4.09 nM (Ki) [2]
Transporter Selectivity DAT > SERT > NET [1] Highly selective for DAT over SERT and NET [2]
Onset & Duration Slower onset, longer duration than cocaine [1] Slow onset, long duration of action [2] [3]
Reinforcing Strength Information missing Weaker reinforcer than cocaine [4]
Primary Research Application Cocaine receptor binding ligand; research on drug addiction, depression, and anorexia [5] Preclinical development for cocaine addiction pharmacotherapy [2] [3]
Abuse Liability Described as a "drug of abuse" [5] Lower abuse potential than cocaine [4]

Detailed Compound Profiles and Experimental Data

This compound (Dichloropane)

RTI-111, and its deuterated form this compound, is a tropane derivative that functions as a potent triple monoamine reuptake inhibitor [1] [5]. Its high affinity for the dopamine transporter (DAT) is a key feature, with an IC50 of 0.79 nM, making it more potent than cocaine in binding to this site [1]. It is used in research as a cocaine receptor binding ligand and has applications in studies on drug addiction, depression, and anorexia [5]. A key differentiator in its pharmacology is its slower onset and longer duration of action compared to cocaine, which may influence its abuse potential and therapeutic profile [1].

RTI-336

RTI-336 was specifically designed as a selective dopamine reuptake inhibitor for potential use as a pharmacotherapy for cocaine addiction [2] [3]. The hypothesis is that it could act as an agonist therapy, partially substituting for cocaine to reduce self-administration and craving, similar to how methadone is used for heroin addiction [3].

Key Experimental Findings:

  • Self-Administration Studies: In rhesus monkeys trained to self-administer cocaine, RTI-336 fully substituted for cocaine but resulted in fewer injections under a progressive-ratio schedule, indicating it is a weaker reinforcer than cocaine [4].
  • Safety Profile: Chronic administration of RTI-336 in rhesus monkeys altered motor activity and sleep patterns but did not cause adverse hormonal changes, suggesting a relatively safe profile for long-term use [2].
  • Human Tolerability: A clinical study demonstrated that a single oral dose of up to 20 mg was tolerated in healthy males [2].

Experimental Protocols for Key Assays

For researchers, understanding the methodologies behind the key data is crucial. Here are outlines of common experimental protocols.

1. Radioligand Binding Assay for Transporter Affinity This protocol is used to determine IC50/Ki values for transporter binding [2].

  • Objective: To quantify the affinity of a test compound (e.g., RTI-111, RTI-336) for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
  • Materials: Cell membranes expressing the human DAT, NET, or SERT; specific radioligands (e.g., [³H]CFT for DAT, [³H]Nisoxetine for NET, [³H]Paroxetine for SERT); test compounds; filtration apparatus.
  • Method:
    • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
    • Filtration: Filter the incubation mixture to separate membrane-bound radioligand from free radioligand.
    • Quantification: Measure the radioactivity in the filtered membranes using a scintillation counter.
    • Analysis: Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific radioligand binding. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Progressive-Ratio Self-Administration Study This protocol is used to measure the reinforcing strength and abuse potential of a compound [4].

  • Objective: To compare the motivational strength of a test drug (e.g., RTI-336) versus a standard drug of abuse (e.g., cocaine).
  • Subjects: Typically non-human primates (e.g., rhesus monkeys) or rodents with intravenous catheters.
  • Method:
    • Training: Train subjects to self-administer a drug by pressing a lever (or similar device) under a fixed-ratio schedule.
    • Progressive-Ratio Schedule: Implement a schedule where the response requirement for each subsequent drug infusion increases (e.g., according to an exponential progression).
    • Testing: Subject the animal to sessions where different doses of the test drug and the standard drug are available.
    • Primary Outcome Measure: The break point, which is the highest response requirement the subject will complete for a single drug infusion. A higher break point indicates greater reinforcing strength.

Mechanisms of Action and Research Applications

The diagram below illustrates the core mechanistic differences and research logic for the two compounds.

G Start Research Objective: Cocaine Addiction Pharmacotherapy MoA Mechanism of Action: Monoamine Transporter Inhibition Start->MoA RTI111 This compound SNDRI Profile MoA->RTI111 RTI336 RTI-336 Selective DRI Profile MoA->RTI336 Effect1 Experimental Effects: Slow onset, long duration RTI111->Effect1 Effect2 Experimental Effects: Slow onset, long duration, weak reinforcer RTI336->Effect2 App1 Primary Research Use: Receptor Binding Ligand Effect1->App1 App2 Primary Research Use: Agonist Therapy Candidate Effect2->App2

Research Considerations

  • Profile Selection: The choice between these compounds depends heavily on the research goal. This compound is suited for studies requiring broad monoamine transporter interaction or as a potent cocaine analog. In contrast, RTI-336 is a strong candidate for addiction therapy research due to its selective DAT inhibition and lower demonstrated abuse liability [1] [2] [4].
  • Data Availability: Publicly available quantitative data, particularly direct head-to-head comparisons of these two compounds, is limited. The information on this compound's behavioral effects and reinforcing strength is less comprehensive than for RTI-336 [5].
  • Chemical Nature: Note that this compound is a deuterated version of RTI-111. Deuterium incorporation is often used in drug development to alter the pharmacokinetic profile of a compound, such as its metabolic stability, which could be a factor in its longer duration of action [5].

References

Pharmacological Profile of RTI-111 (Dichloropane)

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data on RTI-111's binding affinity, which is a key indicator of its abuse potential [1] [2].

Property RTI-111 (Dichloropane) Cocaine (For Comparison)
Mechanism of Action Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI) [1] Dopamine Reuptake Inhibitor [2]
DAT IC50 (nM) 0.79 ± 0.09 [1] [2] 89 ± 4.8 [2]
SERT IC50 (nM) 3.13 ± 0.36 [1] [2] 1045 ± 89 [2]
NET IC50 (nM) 17.96 ± 0.85 [1] [2] 3298 ± 293 [2]
Reported Reinforcing Effects Less euphoria and compulsive redosing than cocaine; longer duration and more protracted comedown [2] Significant euphoria and high compulsive redosing potential [2]

Key Explanation of the Data:

  • Higher Potency: The IC50 value represents the concentration of a drug needed to inhibit a biological process by half. Lower values indicate higher potency. The data shows that RTI-111 is significantly more potent than cocaine at blocking the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters [2].
  • Different Effect Profile: Despite its high potency at DAT, user reports suggest RTI-111 produces less euphoria and is less compulsive than cocaine. This may be due to its relatively even higher potency at SERT and NET, which can modulate the stimulant and euphoric effects driven by dopamine [2].

The Abuse Potential Assessment Process

For a formal assessment, regulatory bodies like the FDA require a comprehensive evaluation. The search results outline this framework, which would apply to any new drug including variants like RTI-111-d3 [3] [4].

cluster_8factors 8-Factor Analysis (Examples) Start Start: Abuse Potential Assessment FactorAnalysis 8-Factor Analysis Start->FactorAnalysis HAP Human Abuse Potential (HAP) Study FactorAnalysis->HAP F1 Pharmacology (e.g., receptor binding) FactorAnalysis->F1 F2 Relative Abuse Potential FactorAnalysis->F2 F3 Neurochemical Effects (e.g., IC50 data) FactorAnalysis->F3 RM Risk Management & REMS HAP->RM F4 Preclinical Data F5 Public Health Risks F6 Dependence Liability F7 Patterns of Abuse F8 History & Legal Status

Key Components of an Assessment:

  • 8-Factor Analysis: A review following the US Controlled Substances Act framework, covering the drug's pharmacology, relative abuse potential, and public health risk [3].
  • Human Abuse Potential (HAP) Studies: Clinical trials that are required for many CNS-active drugs. These studies are conducted with recreational drug users to compare the "liking" and subjective effects of a new drug against a known drug of abuse (e.g., cocaine) and a placebo [4].
  • Risk Management: If a drug is approved, a Risk Evaluation and Mitigation Strategy (REMS) can be enforced to ensure safe use through measures like controlled distribution and patient monitoring [3].

Information Gaps and Next Steps for Research

The available data has significant limitations for a comprehensive comparison guide:

  • Lack of Data on this compound: The search results specifically discuss RTI-111 (Dichloropane). This compound is a deuterated analog, and its pharmacological profile may differ. No specific data on its abuse potential was found [5] [6].
  • Absence of Key Protocols: The search results do not contain the detailed methodologies for the foundational binding assays or behavioral experiments (e.g., drug discrimination, self-administration) that are critical for an abuse potential assessment.

To build a complete guide, I suggest you:

  • Consult Specialized Databases: Search for primary literature on "RTI-111 self-administration", "RTI-111 drug discrimination", and "deuterated cocaine analog abuse potential" in scientific databases like PubMed and Google Scholar.
  • Review Regulatory Documents: Check the FDA and DEA websites for official assessment reports on scheduled substances, which provide a model for the required data and analysis.

References

Pharmacological Profile of RTI-111 (Dichloropane)

Author: Smolecule Technical Support Team. Date: February 2026

RTI-111, also known as Dichloropane, is a stimulant of the phenyltropane class. It acts as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) [1]. The table below summarizes its key affinity data and how it compares to cocaine.

Property RTI-111 (Dichloropane) Cocaine Source / Reference
Chemical Class Phenyltropane Phenyltropane (Tropane ester) [1] [2]
Primary Mechanism SNDRI (Triple Reuptake Inhibitor) SNDRI (Triple Reuptake Inhibitor) [1]
IC50 for DAT (nM) 0.79 ± 0.09 89 ± 4.8 [1] [2]
IC50 for SERT (nM) 3.13 ± 0.36 1045 ± 89 [1] [2]
IC50 for NET (nM) 17.96 ± 0.85 3298 ± 293 [1] [2]
Onset & Duration Slower onset, longer duration than cocaine Rapid onset, shorter duration [1] [3]
Reinforcing Efficacy Serves as a positive reinforcer Serves as a positive reinforcer (benchmark) [3] [4]
Interaction with Methamphetamine Increases behavioral potency of methamphetamine --- [3] [4]

Reinforcing Efficacy: Key Experimental Data

The reinforcing effects of RTI-111 have been primarily studied in animal models. The data indicates it has significant abuse potential.

Behavioral Measure Experimental Finding for RTI-111 Implication
Self-Administration Was self-administered by rhesus monkeys under a Fixed-Ratio 25 (FR 25) schedule [3] [4]. Functions as a positive reinforcer; animals will work to receive the drug.
Drug Discrimination Substituted fully for amphetamine in monkeys trained to discriminate amphetamine from saline [3] [4]. Produces interoceptive effects similar to those of classic stimulants like amphetamine.
Interaction with Methamphetamine Pretreatment with RTI-111 shifted the methamphetamine self-administration dose-response function down and to the left [3] [4]. Potentiates (increases) the behavioral effects of methamphetamine, rather than blocking them.

Detailed Experimental Protocols

For researchers aiming to replicate or understand these studies, here are the methodologies used in the key experiments.

Self-Administration Protocol (Progressive-Ratio & FR Schedules)

This protocol assesses a drug's rewarding value by measuring the effort an animal will expend to receive it [3] [4].

  • Subjects: Rhesus monkeys.
  • Apparatus: Standard primate chairs within sound-attenuating chambers.
  • Training: Animals are trained to self-administer a drug (e.g., methamphetamine) intravenously.
  • Progressive-Ratio (PR) Schedule: In this paradigm, the response requirement for each subsequent drug injection increases. The final completed response requirement (the "break point") measures the drug's reinforcing strength.
  • Fixed-Ratio (FR) Schedule: The response requirement for each drug injection is fixed. This is used to establish stable self-administration behavior.
  • Testing RTI-111:
    • As a pretreatment: RTI-111 was injected intramuscularly 15 minutes before methamphetamine self-administration sessions under a PR schedule to study its interaction effects.
    • As a reinforcer: RTI-111 was made available for self-administration under an FR 25 schedule to test if it would maintain drug-taking behavior.
Drug Discrimination Protocol

This protocol assesses whether animals perceive the effects of a test drug as being similar to a known training drug [3] [4].

  • Subjects: Rhesus monkeys.
  • Training: Monkeys are trained to discriminate a dose of (+)-amphetamine (administered intragastrically) from saline.
  • Procedure: In experimental sessions, monkeys are presented with two levers. Responding on one lever is reinforced after amphetamine administration, and responding on the other is reinforced after saline administration.
  • Testing: Various doses of RTI-111, methamphetamine, or their combinations are administered instead of the training drug. The percentage of responses on the drug-appropriate lever is measured. If a test drug produces >90% responding on the drug lever, it is considered to have fully substituted for (i.e., produced effects similar to) amphetamine.

Signaling Pathway Context

While the provided search results do not contain a specific signaling pathway diagram for RTI-111, they explain that stimulants like RTI-111 exert their primary effects not through a classic protein-based signaling cascade, but through direct interaction with monoamine transporters on the cell membrane [5]. The following diagram illustrates this fundamental mechanism of action.

G Neurotransmitter Neurotransmitter (DA, NE, 5-HT) Transporter Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Cellular Response Receptor->Signal Activation RTI111 RTI-111 RTI111->Transporter Blocks

Knowledge Gaps and Further Research

It is important to note a key limitation in the available information. The search results provide no specific data on RTI-111-d3, which is likely a deuterated analog of RTI-111. Deuterium substitution is a strategy used in drug development to potentially alter a compound's metabolic profile and pharmacokinetics without significantly changing its primary pharmacology.

To find information on this compound, you may need to search specialized databases:

  • Patent Literature: Search the USPTO, Google Patents, or WIPO databases for documents related to deuterated phenyltropanes.
  • Chemical Vendor Catalogs: Companies that specialize in deuterated compounds for research may list this compound and provide basic analytical data.
  • Metabolic Studies: Look for scientific papers specifically investigating the metabolism and pharmacokinetics of RTI-111 and its analogs.

References

Pharmacological and Behavioral Profile of RTI-111

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for RTI-111 (Dichloropane), a phenyltropane-based stimulant, and compares it with cocaine where information is available [1] [2] [3].

Aspect RTI-111 (Dichloropane) Cocaine
Primary Pharmacology Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI) [1] Dopamine, Norepinephrine, and Serotonin Reuptake Inhibitor [3]
IC50 (nM) - Dopamine Transporter (DAT) 0.79 nM [1] [3] 89 nM [3]
IC50 (nM) - Norepinephrine Transporter (NET) 18 nM [1] [3] 3298 nM [3]
IC50 (nM) - Serotonin Transporter (SERT) 3.13 nM [1] [3] 1045 nM [3]
Reinforcing Effects (Preclinical) Served as a positive reinforcer in rhesus monkeys [2] [4] Well-established positive reinforcer
Onset & Duration Slower onset and longer duration of action [1] [3] Rapid onset, shorter duration
Subjective Effects (User Reports) Stimulation, focus, euphoria (less than cocaine), protracted comedown [3] Intense euphoria and rush, shorter comedown
Compulsive Redosing Reported to be less compulsive than cocaine [3] Highly compulsive

Detailed Experimental Data and Protocols

The key findings on the behavioral effects of RTI-111 come from a study on rhesus monkeys, which used standard preclinical models to assess the abuse potential of psychoactive substances [2] [4].

  • Experimental Objective: To evaluate whether RTI-111, a potent monoamine uptake blocker, could block the behavioral effects of methamphetamine (MA) related to its abuse [2] [4].
  • Key Methodology:
    • Self-Administration (Reinforcing Effects): Four rhesus monkeys were tested under a Fixed-Ratio 25 (FR 25) schedule, where they could press a lever to receive an intravenous (i.v.) injection of RTI-111. The fact that the monkeys self-administered the drug indicates it functions as a positive reinforcer [2] [4].
    • Progressive-Ratio (Motivational Effects): The reinforcing strength of methamphetamine was tested using a progressive-ratio schedule where the work requirement for each subsequent injection increases. RTI-111 was administered as a pretreatment before these sessions [2] [4].
    • Drug Discrimination (Subjective Effects): Four monkeys were trained to discriminate (+)-amphetamine (AMPH) from saline. They were then tested to see if they would generalize this response to RTI-111 and MA, alone and in combination [2] [4].
  • Key Results:
    • RTI-111 was self-administered by all monkeys, confirming its reinforcing properties.
    • Contrary to the initial hypothesis, RTI-111 increased, rather than blocked, the behavioral potency of methamphetamine. Pretreatment with RTI-111 shifted the MA dose-response function "to the left and down" in the progressive-ratio test, and "to the left" in the drug discrimination test, indicating a potentiating effect [2] [4].

The following diagram illustrates the experimental workflow and key findings from this study:

G Start Study Objective: Evaluate RTI-111 interaction with methamphetamine (MA) Exp1 Experiment 1: Self-Administration (FR25 Schedule) Start->Exp1 Exp2 Experiment 2: Progressive-Ratio Schedule with MA Start->Exp2 Exp3 Experiment 3: Drug Discrimination (AMPH-trained) Start->Exp3 R1 Result: RTI-111 functioned as a positive reinforcer Exp1->R1 R2 Result: RTI-111 pretreatment potentiated MA effects Exp2->R2 R3 Result: RTI-111 produced full AMPH-like responding Exp3->R3 Conclusion Conclusion: RTI-111 is behaviorally similar to psychomotor stimulants and increases MA potency R1->Conclusion R2->Conclusion R3->Conclusion

Key Behavioral Comparisons and Mechanisms

Based on the experimental data and anecdotal reports, here is a comparative analysis:

  • Reinforcement Profile: The self-administration data conclusively shows that RTI-111 has a high abuse potential, similar to classic psychomotor stimulants like cocaine and amphetamine [2] [4]. However, some user reports suggest it may be less compulsive than cocaine, possibly due to its different pharmacokinetics (slower onset) and a higher relative affinity for the serotonin transporter, which can modulate dopaminergic effects related to reward [3].
  • Interaction with Other Stimulants: A critical finding for safety and poly-drug abuse is that RTI-111 potentiates the effects of methamphetamine rather than blocking them. This suggests that using RTI-111 in combination with other stimulants could lead to unpredictable and potentially dangerous synergistic effects [2] [4].
  • Pharmacological Mechanism: RTI-111's significantly higher affinity for all three monoamine transporters, especially the dopamine transporter, makes it a much more potent reuptake inhibitor than cocaine in vitro [1] [3]. This high potency, combined with a longer duration of action, defines its unique behavioral profile. The following diagram illustrates its mechanism of action:

G cluster_0 Mechanism of Action Neuron Neuron Synapse Synaptic Cleft Neuron->Synapse Releases Neurotransmitters Receptor Receiving Neuron Synapse->Receptor Normal Signal DAT Dopamine Transporter (DAT) Neurotransmitters Accumulation of Monoamines (DA, NE, 5-HT) DAT->Neurotransmitters  Causes NET Norepinephrine Transporter (NET) NET->Neurotransmitters  Causes SERT Serotonin Transporter (SERT) SERT->Neurotransmitters  Causes RTI RTI -111 -111 Molecule Molecule , shape=ellipse, fillcolor= , shape=ellipse, fillcolor= Effect Enhanced Post-Synaptic Signal Neurotransmitters->Effect Leads to Effect->Receptor  Stronger Signal RTI111 RTI111 RTI111->DAT Blocks RTI111->NET Blocks RTI111->SERT Blocks

Information Constraints and Further Research

It is important to note the limitations of the available data:

  • No Specific Data on RTI-111-d3: The search results only identify this compound as a deuterated form, typically used as an internal standard in analytical chemistry (mass spectrometry), with suppliers listing it as a controlled substance for research purposes [5] [6] [7]. No behavioral studies on this specific deuterated compound were found.
  • Limited Human Data: The information on subjective effects and toxicity in humans is sparse and largely based on anecdotal user reports, which lack scientific rigor [3]. The long-term health effects and full toxicity profile of RTI-111 in humans remain unknown.

References

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Dates

Last modified: 07-20-2023

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